2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide 2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 726144-24-7
VCID: VC4778461
InChI: InChI=1S/C17H19ClN2OS/c18-12-8-5-6-9-13(12)20-17(21)15-11-7-3-1-2-4-10-14(11)22-16(15)19/h5-6,8-9H,1-4,7,10,19H2,(H,20,21)
SMILES: C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC=C3Cl
Molecular Formula: C17H19ClN2OS
Molecular Weight: 334.86

2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

CAS No.: 726144-24-7

Cat. No.: VC4778461

Molecular Formula: C17H19ClN2OS

Molecular Weight: 334.86

* For research use only. Not for human or veterinary use.

2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide - 726144-24-7

Specification

CAS No. 726144-24-7
Molecular Formula C17H19ClN2OS
Molecular Weight 334.86
IUPAC Name 2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H19ClN2OS/c18-12-8-5-6-9-13(12)20-17(21)15-11-7-3-1-2-4-10-14(11)22-16(15)19/h5-6,8-9H,1-4,7,10,19H2,(H,20,21)
Standard InChI Key BKDKANJLEJQQRF-UHFFFAOYSA-N
SMILES C1CCCC2=C(CC1)C(=C(S2)N)C(=O)NC3=CC=CC=C3Cl

Introduction

Chemical Identity and Nomenclature

The compound’s IUPAC name, 2-amino-N-(2-chlorophenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, systematically describes its structure: a cyclooctathiophene ring system (4,5,6,7,8,9-hexahydro) substituted with an amino group at position 2, a carboxamide group at position 3, and a 2-chlorophenyl moiety attached to the amide nitrogen . Alternative identifiers include:

  • CAS Registry Number: 726144-24-7

  • Synonym: 2-amino-N-(2-chlorophenyl)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide

  • DSSTox Substance ID: DTXSID20387345

Its molecular formula (C₁₇H₁₉ClN₂OS) reflects 17 carbon atoms, 19 hydrogens, one chlorine atom, two nitrogens, one oxygen, and one sulfur atom. The presence of chlorine at the phenyl ring’s ortho position distinguishes it from analogs like 2-amino-N-(4-chlorophenyl)thiophene-3-carboxamide (CAS 590351-14-7), which features a para-substituted chlorine .

Structural Characteristics

Core Architecture

The molecule’s backbone consists of a cycloocta[b]thiophene ring—a bicyclic system merging an eight-membered cycloalkane with a thiophene moiety. The "hexahydro" designation indicates six hydrogen atoms saturating the cyclooctane ring, reducing aromaticity but enhancing conformational flexibility compared to planar thiophenes . Key structural features include:

  • Amino group (-NH₂) at position 2: Enhances hydrogen-bonding capacity and electronic delocalization.

  • Carboxamide (-CONH-) at position 3: Links the thiophene core to the 2-chlorophenyl group, introducing steric bulk and polarity.

  • 2-Chlorophenyl substituent: The chlorine atom’s ortho position creates steric hindrance, potentially influencing binding interactions in biological systems .

Stereoelectronic Properties

Computational analyses (e.g., PubChem’s XLogP3 = 5.6) predict high lipophilicity, favoring membrane permeability . The molecule’s topological polar surface area (83.4 Ų) and hydrogen-bonding capacity (2 donors, 3 acceptors) suggest moderate solubility in polar solvents like dimethyl sulfoxide (DMSO) . Conformational studies using 3D models reveal that the cyclooctane ring adopts a boat-like configuration, minimizing steric clashes between the thiophene and chlorophenyl groups .

Physicochemical PropertiesValue
Molecular Weight334.87 g/mol
XLogP35.6
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area83.4 Ų
Heavy Atom Count22

Synthesis and Manufacturing

Synthetic Routes

While detailed protocols are proprietary, retrosynthetic analysis suggests a multi-step process:

  • Cyclooctathiophene Core Formation: Cyclization of 1,5-dienes with sulfur sources under Friedel-Crafts conditions .

  • Introduction of Amino Group: Nitration followed by reduction, or direct amination using Hofmann rearrangement.

  • Carboxamide Coupling: Reacting 2-chlorophenylamine with the thiophene-3-carbonyl chloride under Schotten-Baumann conditions .

Optimization Challenges

  • Regioselectivity: Ensuring amino and carboxamide groups occupy positions 2 and 3 requires careful control of reaction kinetics.

  • Chlorophenyl Orientation: Ortho-substitution complicates coupling reactions due to steric hindrance, necessitating high-temperature catalysis .

Applications in Materials Science

Thiophene derivatives are prized in organic electronics for their π-conjugated systems. While the hexahydrocyclooctane ring reduces conjugation, its strain energy (~15 kcal/mol) could enable unique charge transport properties in thin-film transistors .

Future Research Directions

  • Synthetic Methodologies: Develop catalytic asymmetric routes to access enantiomerically pure forms.

  • Biological Screening: Evaluate in vitro cytotoxicity across cancer cell lines (e.g., MCF-7, A549).

  • Materials Characterization: Measure charge carrier mobility in OLED or OFET configurations.

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